Tris[(trifluoromethyl)sulfonyl]methane

Catalog No.
S677146
CAS No.
60805-12-1
M.F
C4HF9O6S3
M. Wt
412.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[(trifluoromethyl)sulfonyl]methane

CAS Number

60805-12-1

Product Name

Tris[(trifluoromethyl)sulfonyl]methane

IUPAC Name

bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane

Molecular Formula

C4HF9O6S3

Molecular Weight

412.2 g/mol

InChI

InChI=1S/C4HF9O6S3/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h1H

InChI Key

MYIAPBDBTMDUDP-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

The exact mass of the compound Tris[(trifluoromethyl)sulfonyl]methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris[(trifluoromethyl)sulfonyl]methane, commonly known as triflidic acid, is a premier carbon-based superacid and a critical precursor for generating weakly coordinating anions (WCAs) in advanced chemical synthesis and materials science[1]. Featuring a central carbon atom bonded to three strongly electron-withdrawing trifluoromethanesulfonyl groups, this compound exhibits an extreme Brønsted acidity that surpasses conventional mineral and organic acids [2]. In industrial and high-end laboratory procurement, it is primarily sourced to manufacture highly active metal triflide Lewis acid catalysts, formulate advanced lithium-ion battery electrolytes with high anodic stability, and synthesize specialized ionic liquids . Its unique molecular architecture ensures that its conjugate base, the triflide anion, provides exceptional charge delocalization, leading to minimal ion pairing and superior thermal stability in demanding chemical environments [1].

Attempting to substitute Tris[(trifluoromethyl)sulfonyl]methane with more common fluorinated acids, such as triflic acid (TfOH) or bistriflimide (Tf2NH), frequently compromises application-critical performance [1]. In catalytic workflows, the triflate (TfO-) and imide (Tf2N-) anions are significantly more coordinating than the bulky, propeller-like triflide (Tf3C-) anion [2]. This increased coordination suppresses the electrophilicity of the active metal center, leading to lower turnover numbers and requiring higher catalyst loadings in challenging carbon-carbon bond-forming reactions[2]. Furthermore, in electrochemical formulations, traditional salts like LiPF6 or lithium triflate suffer from limited anodic stability or poor ionic conductivity in specific high-voltage regimes [3]. The triflide anion's superior charge delocalization minimizes ion-pair association in high-donor-number solvents, making generic substitution unviable for next-generation 4.3 V battery electrolyte systems requiring strict thermal and oxidative resilience [3].

Extreme Brønsted Acidity for Superior Electrophilic Activation

Tris[(trifluoromethyl)sulfonyl]methane is recognized as one of the strongest known carbon acids, significantly outperforming standard industrial superacids [1]. Quantitative estimates place its aqueous pKa at approximately -18.6, compared to a pKa of roughly -14 for triflic acid (TfOH)[2]. This 10^4-fold increase in acidity allows triflidic acid to protonate highly deactivated substrates and drive electrophilic reactions where traditional liquid superacids fail to provide sufficient activation energy [1].

Evidence DimensionAqueous pKa (estimated acid strength)
Target Compound DataTris[(trifluoromethyl)sulfonyl]methane (pKa ~ -18.6)
Comparator Or BaselineTriflic acid (TfOH) (pKa ~ -14)
Quantified DifferenceFour orders of magnitude (10^4 times) more acidic.
ConditionsStandard state aqueous estimation (25 °C)

Procuring this superacid enables the activation of highly inert chemical bonds and the synthesis of ultra-weakly coordinating anions that standard triflic acid cannot achieve.

Enhanced Catalytic Activity in Lewis Acid-Mediated Synthesis

When utilized as a precursor for metal-based Lewis acids, the triflide anion imparts exceptionally high catalytic activity compared to traditional triflates[1]. In benchmark carbon-carbon bond-forming reactions, such as Friedel-Crafts acylations and Mukaiyama aldol additions, Scandium(III) and Ytterbium(III) triflides demonstrate superior turnover numbers and yields compared to their corresponding triflate (TfO-) counterparts [1]. This is attributed to the extreme non-coordinating nature of the C(SO2CF3)3- anion, which leaves the metal center highly electrophilic and accessible to substrates [2].

Evidence DimensionCatalytic activity and electrophilicity of the metal center
Target Compound DataMetal Triflides (e.g., Yb(Tf3C)3, Sc(Tf3C)3)
Comparator Or BaselineMetal Triflates (e.g., Yb(OTf)3, Sc(OTf)3)
Quantified DifferenceDemonstrated superior catalytic turnover frequencies in benchmark acylations compared to triflate analogs.
ConditionsElectrophilic organic transformations (e.g., Friedel-Crafts acylation)

Allows industrial chemists to achieve higher synthetic yields with lower catalyst loadings, directly improving process economics for high-value pharmaceutical intermediates.

Superior Anodic Stability and Capacity Retention in Battery Electrolytes

The lithium salt of Tris[(trifluoromethyl)sulfonyl]methane (LiTFSM) offers critical advantages over standard LiPF6 electrolytes in high-voltage battery applications [1]. Electrochemical studies in Li/NCM (Lithium Nickel Cobalt Manganese Oxide) half-cells demonstrate that LiTFSM-based electrolytes provide superior capacity retention and higher Coulombic efficiencies compared to LiPF6 formulations [1]. The robust molecular architecture of the triflide anion resists oxidative degradation, making it highly applicable for cells operating with a cutoff potential up to 4.3 V vs. Li/Li+ [1].

Evidence DimensionCapacity retention and Coulombic efficiency in high-voltage half-cells
Target Compound DataLiTFSM (Lithium triflide) electrolyte
Comparator Or BaselineStandard LiPF6 electrolyte
Quantified DifferenceSuperior capacity retention and higher Coulombic efficiency at 4.3 V cutoff.
ConditionsLi/NCM half-cells cycled at 20 °C

Provides a critical formulation advantage for battery manufacturers developing next-generation high-voltage lithium-ion cells requiring extended cycle life.

Precursor for Ultra-Active Lewis Acid Catalysts

Directly downstream of its exceptional non-coordinating properties, this compound is optimally procured to synthesize Scandium(III) and Ytterbium(III) triflides. These catalysts are deployed in mainstream industrial organic synthesis for demanding Friedel-Crafts acylations, nitrations, and cycloadditions where standard triflates fail to provide sufficient turnover[1].

Advanced High-Voltage Lithium-Ion Battery Electrolytes

Leveraging its superior anodic stability and minimal ion pairing, the lithium salt derivative (LiTFSM) is an ideal candidate for formulating electrolytes in next-generation Li/NCM battery systems. It is specifically suited for applications requiring stable cycling and high Coulombic efficiency at elevated cutoff potentials up to 4.3 V [2].

Superacid-Mediated Electrophilic Activation

Because its acidity is roughly 10^4 times greater than triflic acid, the free triflidic acid is procured as a Brønsted superacid catalyst for the activation of highly inert substrates. It is utilized in specialized polymerizations and the generation of reactive carbocation intermediates where conventional acids lack the necessary protonating power [3].

Synthesis of High-Stability Ionic Liquids

The extreme charge delocalization of the triflide anion makes it a premium building block for synthesizing specialized ionic liquids. When paired with appropriate organic cations (e.g., pyrrolidinium), it yields solvents with high thermal stability, low melting points, and wide electrochemical windows for advanced electrochemical processing [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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